(Rac)-GSK547

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

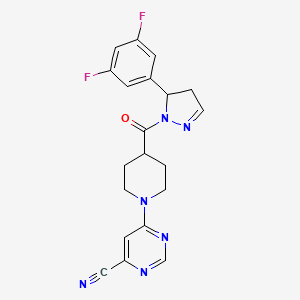

6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-15-7-14(8-16(22)9-15)18-1-4-26-28(18)20(29)13-2-5-27(6-3-13)19-10-17(11-23)24-12-25-19/h4,7-10,12-13,18H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVGFKBLUYAEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F)C4=NC=NC(=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-GSK547: A Technical Guide to its Mechanism of Action as a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-GSK547, a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1). This compound is the racemic mixture of GSK547. By targeting a key regulator of inflammation and cell death, GSK547 has emerged as a significant tool for investigating the role of RIPK1 in various pathologies, particularly in the context of cancer immunology. This document details the molecular interactions, cellular effects, and preclinical evidence supporting its mechanism of action, supplemented with structured data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

This compound functions as a highly selective and potent inhibitor of the kinase activity of RIPK1.[1][2] It is classified as a Type III inhibitor, binding to an allosteric pocket located between the N-terminal and C-terminal domains of the RIPK1 kinase, distinct from the ATP-binding site.[3][4] This mode of inhibition confers a high degree of selectivity for RIPK1 over a broad panel of other kinases.[5] The primary therapeutic potential of GSK547, particularly in oncology, lies in its ability to modulate macrophage-mediated adaptive immune tolerance.[1][6] By inhibiting RIPK1, GSK547 reprograms tumor-associated macrophages (TAMs) from an immunosuppressive, pro-tumoral M2-like phenotype towards a pro-inflammatory, anti-tumoral M1-like phenotype.[7][8]

This reprogramming is a central aspect of its anti-cancer effects, leading to enhanced T-cell activation and a more robust anti-tumor immune response. In preclinical models of pancreatic ductal adenocarcinoma (PDA), this immunomodulatory effect translates into reduced tumor burden and extended survival.[1][6]

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency and efficacy of GSK547.

Table 1: In Vitro Potency of GSK547

| Parameter | Target/Assay | Cell Line | Value | Reference |

| IC50 | RIPK1 Kinase Activity | - | 31 nM | [5] |

| IC50 | TNFα/zVAD-induced Necroptosis | L929 | 32 nM | [1] |

Table 2: In Vivo Efficacy of GSK547 in a Pancreatic Cancer Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Orthotopic PDA (KPC-derived cells) | This compound | ~100 mg/kg/day (in chow) | Reduced tumor burden, extended survival | [1] |

Signaling Pathways and Experimental Workflows

RIPK1 Signaling and Macrophage Polarization

GSK547's inhibition of RIPK1 in macrophages initiates a signaling cascade that alters the balance of key transcription factors. Specifically, it leads to the upregulation of STAT1 signaling, which is crucial for M1 macrophage polarization, while concurrently reducing the signaling of STAT3, STAT5, and STAT6, which are associated with the M2-like phenotype.[7]

Experimental Workflow for Assessing Macrophage Reprogramming and T-Cell Activation

The following diagram illustrates a typical experimental workflow to evaluate the effect of GSK547 on macrophage polarization and their subsequent ability to activate T-cells.

Detailed Experimental Protocols

RIPK1-Mediated Necroptosis Inhibition Assay

This assay determines the potency of this compound in preventing RIPK1-dependent necroptosis.

-

Cell Line: L929 murine fibrosarcoma cells.

-

Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Recombinant murine TNFα (Tumor Necrosis Factor-alpha).

-

zVAD-fmk (pan-caspase inhibitor).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Protocol:

-

Seed L929 cells in a 96-well plate at a density of ~30,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Induce necroptosis by adding a combination of TNFα (final concentration, e.g., 10 ng/mL) and zVAD-fmk (final concentration, e.g., 20 µM).

-

Incubate the plate for 24 hours at 37°C.

-

Measure cell viability according to the manufacturer's protocol of the chosen reagent.

-

Calculate the percentage of cell death inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Macrophage Polarization Assay

This protocol details the in vitro treatment of macrophages with this compound to assess its effect on their polarization state.

-

Cells: Bone Marrow-Derived Macrophages (BMDMs) from mice.

-

Reagents:

-

This compound.

-

BMDM differentiation medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep, and 20 ng/mL M-CSF).

-

Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC-II, anti-CD206).

-

ELISA kits for cytokine quantification (e.g., TNFα, IL-10).

-

-

Protocol:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in BMDM differentiation medium for 6-7 days to generate M0 macrophages.

-

Plate the differentiated BMDMs in 6-well plates.

-

Treat the macrophages with this compound at the desired concentration (e.g., 100 nM) or vehicle for 18-24 hours.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain them with fluorescently conjugated antibodies against macrophage surface markers (F4/80, CD11b) and polarization markers (MHC-II for M1, CD206 for M2).

-

Analyze the samples using a flow cytometer to quantify the percentage of M1 and M2-like macrophages.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα (M1 cytokine) and IL-10 (M2 cytokine) using ELISA kits according to the manufacturer's instructions.

-

-

Western Blot for STAT1 Signaling

This protocol is for assessing the activation of the STAT1 signaling pathway in macrophages following treatment with this compound.

-

Cells: BMDMs.

-

Reagents:

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1.

-

HRP-conjugated secondary antibody.

-

ECL Western blotting substrate.

-

-

Protocol:

-

Culture differentiated BMDMs as described above.

-

Treat the cells with this compound or vehicle for 30 minutes.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

-

In Vivo Orthotopic Pancreatic Cancer Model

This protocol provides a general outline for evaluating the in vivo efficacy of this compound.

-

Animal Model: C57BL/6 mice.

-

Cells: KPC-derived pancreatic tumor cells.

-

Reagents:

-

This compound formulated in mouse chow.

-

Matrigel.

-

-

Protocol:

-

Surgically expose the pancreas of anesthetized mice.

-

Inject KPC tumor cells (e.g., 1 x 10^6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel) into the head or tail of the pancreas.

-

Close the incision and allow the mice to recover.

-

After a few days to allow for tumor establishment, randomize the mice into treatment and control groups.

-

Provide the treatment group with chow containing this compound at a dose calculated to deliver ~100 mg/kg/day. The control group receives standard chow.

-

Monitor the mice for tumor growth (e.g., via imaging) and overall health.

-

At the end of the study (e.g., 21-28 days or when humane endpoints are reached), euthanize the mice, and excise and weigh the tumors.

-

For survival studies, monitor the mice until the defined endpoints are met.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of RIPK1 in health and disease. Its mechanism of action, centered on the allosteric inhibition of RIPK1 kinase activity, provides a specific means to probe the downstream consequences of this pathway. The demonstrated ability of GSK547 to reprogram immunosuppressive macrophages towards an anti-tumor phenotype underscores the therapeutic potential of targeting RIPK1 in cancer immunotherapy. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In Vitro Methods to Evaluate Macrophage Polarization and Function in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 3. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 4. Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A macrophage-T cell coculture model for severe tissue injury-induced T cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

GSK547: A Technical Guide to a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis. Its pivotal role in these processes has positioned it as a compelling therapeutic target for a range of inflammatory diseases and cancer. GSK547 is a potent and highly selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of GSK547, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

GSK547 functions as a selective inhibitor of the kinase activity of RIPK1. By binding to RIPK1, GSK547 prevents its autophosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to inflammation and necroptosis. A key aspect of GSK547's mechanism involves the immunogenic reprogramming of macrophages. Treatment with GSK547 has been shown to shift tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype towards a pro-inflammatory and anti-tumoral M1-like phenotype. This shift is characterized by the upregulation of MHC class II, TNFα, and IFNγ, and is dependent on STAT1 signaling. This reprogramming of the tumor microenvironment enhances anti-tumor immunity by promoting the activation of cytotoxic T lymphocytes and skewing T helper cells towards a Th1/Th17 phenotype.

Data Presentation

In Vitro Potency

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| GSK547 | Necroptosis Inhibition | L929 | 32 | [1] |

| GSK547 | RIPK1 Kinase Inhibition | Biochemical | 31 |

In Vivo Efficacy in Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model

| Treatment | Outcome | Details | Reference |

| GSK547 (100 mg/kg/day) | Reduced tumor burden | Orthotopic PDA model | |

| GSK547 (100 mg/kg/day) | Extended survival | Orthotopic PDA model | |

| GSK547 (100 mg/kg/day) | Reduced liver metastases | Orthotopic PDA model |

Pharmacokinetic Parameters of GSK547 in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Reference |

| 0.1 | 11 | - | - | - | [2] |

| 1 | 98 | - | - | - | [2] |

| 10 | 886 | - | - | - | [2] |

Note: A complete pharmacokinetic profile with all parameters from a single study is not publicly available. The data presented are from a dose-response study measuring plasma concentrations.

Representative Kinase Selectivity Profile of a Selective RIPK1 Inhibitor (GSK2982772)

As a comprehensive kinase selectivity panel for GSK547 is not publicly available, the data for the structurally related, clinical-stage RIPK1 inhibitor GSK2982772 is presented as a representative example of a highly selective compound from this chemical class.

| Kinase | % Inhibition at 1 µM |

| RIPK1 | >99 |

| AAK1 | <10 |

| ABL1 | <10 |

| ACVR1 | <10 |

| ... (335 other kinases) | <10 for most |

Data is illustrative and based on publicly available information for GSK2982772, which demonstrates high selectivity for RIPK1 over a broad panel of kinases.[3]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a biochemical assay to determine the in vitro potency of GSK547 against RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

GSK547 (serial dilutions in DMSO)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, opaque bottom plates

Procedure:

-

Prepare serial dilutions of GSK547 in DMSO.

-

Add 2.5 µL of the GSK547 dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 5 µL of a solution containing recombinant RIPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each GSK547 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Necroptosis Inhibition)

This protocol describes a cell-based assay to measure the ability of GSK547 to protect cells from TNFα-induced necroptosis.

Materials:

-

L929 murine fibrosarcoma cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

GSK547 (serial dilutions in DMSO)

-

Recombinant murine TNFα

-

z-VAD-FMK (a pan-caspase inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear bottom, white-walled plates

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of GSK547 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.

-

Pre-treat the cells by adding the GSK547 dilutions to the wells and incubate for 1 hour at 37°C.

-

Induce necroptosis by adding a solution of TNFα (final concentration 10 ng/mL) and z-VAD-FMK (final concentration 20 µM) to each well. Include a vehicle-treated control group.

-

Incubate the plate for 24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence using a plate reader.

-

Calculate the percent protection for each GSK547 concentration relative to the TNFα/z-VAD-FMK treated control and determine the EC50 value.

In Vitro Macrophage Polarization Assay

This protocol details the methodology to assess the effect of GSK547 on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow cells isolated from mice

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

GSK547

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)

-

Reagents for qPCR (RNA isolation kit, reverse transcriptase, SYBR Green master mix)

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.

-

-

Macrophage Polarization and GSK547 Treatment:

-

Plate the differentiated M0 macrophages in 6-well plates.

-

Treat the cells with GSK547 at the desired concentration for 24 hours.

-

Polarize the macrophages by adding:

-

M1 polarization: LPS (100 ng/mL) and IFNγ (20 ng/mL)

-

M2 polarization: IL-4 (20 ng/mL)

-

-

Include an untreated M0 control group and M1/M2 polarization controls without GSK547.

-

Incubate for another 24 hours.

-

-

Analysis of Macrophage Polarization Markers:

-

Flow Cytometry:

-

Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (CD11b, F4/80) and polarization markers (CD86 for M1, CD206 for M2).

-

Analyze the samples using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.

-

-

Quantitative PCR (qPCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers for M1-associated genes (e.g., Nos2, Tnf, Il6) and M2-associated genes (e.g., Arg1, Mrc1, Il10).

-

Normalize the expression levels to a housekeeping gene (e.g., Actb) and compare the relative gene expression between treatment groups.

-

-

Mandatory Visualizations

Caption: RIPK1 Signaling Pathway and the inhibitory action of GSK547.

Caption: Experimental workflow for the RIPK1 Kinase Inhibition Assay.

Caption: Workflow for assessing the effect of GSK547 on macrophage polarization.

References

GSK547: A Deep Dive into its Role as a RIPK1 Inhibitor in Necroptosis and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK547 has emerged as a highly selective and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a critical regulator of cellular necrosis and inflammation. This document provides a comprehensive technical overview of GSK547, detailing its mechanism of action, its impact on the necroptosis signaling pathway, and its role in modulating inflammatory responses. Through a synthesis of preclinical data, this guide offers insights into the therapeutic potential of targeting RIPK1 with GSK547 in various disease contexts characterized by excessive inflammation and necroptotic cell death. The information presented herein, including structured quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to GSK547 and RIPK1-Mediated Necroptosis

Necroptosis is a form of regulated necrotic cell death that is increasingly recognized as a key driver of pathology in a range of human diseases, including inflammatory disorders, neurodegenerative conditions, and cancer.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[2] The core signaling pathway of necroptosis is orchestrated by a series of protein kinases, with RIPK1 playing a central initiating role.[1][3]

GSK547 is a small molecule inhibitor that demonstrates high selectivity and potency for RIPK1.[4][5][6] By binding to an allosteric pocket on the RIPK1 kinase domain, GSK547 effectively blocks its catalytic activity, thereby inhibiting the downstream signaling cascade that leads to necroptosis.[7][8][9] This targeted inhibition of RIPK1 makes GSK547 a valuable tool for dissecting the role of necroptosis in disease and a promising therapeutic candidate for conditions where this pathway is dysregulated.

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by various stimuli, most notably the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1.[3][10] In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3.[3][10][11] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIM), results in the formation of a functional amyloid-like signaling complex known as the necrosome.[2][12] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[3][11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption, cell lysis, and the release of pro-inflammatory cellular contents.[2][11][12]

GSK547 intervenes at the critical upstream step of RIPK1 activation. By inhibiting the kinase activity of RIPK1, GSK547 prevents the formation of the necrosome and the subsequent phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.[13][14]

Quantitative Data on GSK547 Activity

The potency and selectivity of GSK547 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of GSK547

| Assay System | Parameter | Value | Reference |

| RIPK1 Kinase Assay | IC50 | 31 nM | [6] |

| L929 Cell Viability (TNFα + zVAD) | IC50 | 32 nM | [4] |

| Human Whole Blood (MIP-1β inhibition) | IC50 | 5 nM | [15] |

| Monkey Whole Blood (MIP-1β inhibition) | IC50 | 16 nM | [15] |

| RIPK1 Kinase Assay (alternative) | IC50 | 13 ng/mL | [16] |

Table 2: In Vivo Efficacy of GSK547

| Animal Model | Dosing Regimen | Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in food) | Reduced tumor volume, increased survival | [6] |

| Acute TNF/zVAD Shock Model | 0.01, 0.1, 1, 10 mg/kg (oral) | Dose-dependent protection from shock | [16] |

| Early-phase Atherogenesis (ApoESA/SA mice) | 10 mg/kg/day (in diet) | Reduced plasma TNF-α and IL-1β | [6] |

Role in Inflammation

Beyond its direct role in preventing necroptotic cell death, GSK547 has demonstrated significant immunomodulatory effects. By inhibiting RIPK1, GSK547 can influence inflammatory signaling pathways that are independent of cell death.[17]

In the context of pancreatic cancer, GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) towards a more immunogenic phenotype.[8][18] This reprogramming involves the upregulation of STAT1 signaling, which is associated with M1 macrophage polarization, and the downregulation of signaling pathways linked to the M2-like, immunosuppressive phenotype.[4][18] This shift in macrophage function can lead to enhanced antigen presentation and the activation of anti-tumor T-cell responses.[8][18]

Furthermore, in a mouse model of early-phase atherogenesis, GSK547 treatment led to a reduction in plasma levels of the pro-inflammatory cytokines TNF-α and IL-1β, as well as decreased macrophage infiltration into aortic sinus lesions.[6] These findings highlight the broader anti-inflammatory potential of GSK547.

References

- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSK547 | RIP kinase | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

- 9. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of GSK547: A Selective RIPK1 Inhibitor for Immuno-oncology

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK547 is a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death pathways such as necroptosis. Developed as an analog of GSK'963, GSK547 emerged from a lead optimization program focused on a benzoxazepinone scaffold. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GSK547. It details its mechanism of action, key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols for its characterization. This technical guide is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug discovery.

Introduction

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a key signaling node in cellular pathways that govern inflammation, cell survival, and programmed cell death.[1] Its kinase activity is a critical driver of necroptosis, a form of regulated necrosis implicated in the pathophysiology of various inflammatory diseases and cancer.[1] The inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

GSK547 is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK1.[2] It was identified through the optimization of a benzoxazepinone chemical series and is structurally related to the tool compound GSK'963.[3] Notably, GSK547 has shown significant efficacy in preclinical models of pancreatic cancer by modulating the tumor microenvironment and enhancing anti-tumor immunity.[4] This whitepaper will delve into the technical details of GSK547's discovery, its synthetic route, and the methodologies used to elucidate its biological activity.

Discovery and Synthesis

Discovery

GSK547 was developed by GlaxoSmithKline as part of a program to identify potent and selective RIPK1 inhibitors. The discovery process began with a benzoxazepinone hit identified from a DNA-encoded library screen.[5] This initial scaffold was subjected to extensive structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. GSK547 is an analog of GSK'963, another potent RIPK1 inhibitor from the same chemical series.[3]

Synthesis

While a detailed, step-by-step synthesis protocol for GSK547 is not publicly available, the general synthetic strategy for analogous benzoxazepinone-based RIPK1 inhibitors has been described. The synthesis of the core benzoxazepinone scaffold is a key feature of this class of compounds. The synthesis of related compounds, such as analogs of GSK'157, involved the initial synthesis of a common intermediate which was then coupled with various carboxylic acids.[6]

A plausible synthetic approach for GSK547, based on the synthesis of its analogs, would likely involve the following key steps:

-

Synthesis of the Benzoxazepinone Core: Construction of the central heterocyclic ring system.

-

Functionalization of the Core: Introduction of reactive handles to allow for the coupling of side chains.

-

Coupling Reactions: Attachment of the specific side chains that define the GSK547 molecule. This would likely involve standard coupling chemistries such as amide bond formation.

-

Purification: Final purification of the compound using techniques like column chromatography and recrystallization to achieve high purity.

Mechanism of Action and Signaling Pathway

GSK547 functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 protein rather than the ATP-binding site.[3] This binding mode confers high selectivity for RIPK1 over other kinases. By inhibiting the kinase activity of RIPK1, GSK547 blocks the downstream signaling cascade that leads to necroptosis.

In the context of cancer, particularly pancreatic ductal adenocarcinoma (PDA), GSK547 has been shown to reprogram tumor-associated macrophages (TAMs) towards an immunogenic phenotype.[7] This involves the upregulation of STAT1 signaling, which is associated with M1 macrophage polarization.[8][9] The activated macrophages then contribute to an enhanced anti-tumor immune response.

Quantitative Data

The biological activity of GSK547 has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of GSK547

| Assay Type | Target | Cell Line | IC50 | Reference |

| Kinase Assay | RIPK1 | - | 31 nM | [2] |

| Cell Viability | Necroptosis | L929 | 32 nM | [8][10] |

Table 2: In Vivo Efficacy of GSK547 in a Pancreatic Cancer Model

| Animal Model | Treatment Dose | Outcome | Reference |

| Orthotopic Pancreatic Ductal Adenocarcinoma (Mouse) | 100 mg/kg/day | Reduced tumor burden and extended survival | [8][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the evaluation of GSK547.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

GSK547

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and kinase assay buffer.

-

Add serial dilutions of GSK547 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][11]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

L929 cells

-

Recombinant human TNFα

-

zVAD-fmk (pan-caspase inhibitor)

-

GSK547

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed L929 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of GSK547 or vehicle control for 30 minutes.[8][10]

-

Induce necroptosis by adding TNFα and zVAD-fmk to the cell culture medium.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Immunoblotting for STAT1 Signaling

This technique is used to detect the phosphorylation of STAT1 in response to GSK547 treatment.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

GSK547

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (anti-pSTAT1, anti-STAT1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and western blotting apparatus

Protocol:

-

Culture BMDMs and treat them with GSK547 or vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pSTAT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of GSK547.

Materials:

-

Immunocompromised or syngeneic mice

-

Pancreatic ductal adenocarcinoma (PDA) cell line (e.g., KPC)

-

GSK547 formulated for oral administration

-

Surgical instruments

-

Imaging equipment (e.g., ultrasound or bioluminescence imaging)

Protocol:

-

Surgically implant PDA cells into the pancreas of the mice.

-

Allow the tumors to establish and grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer GSK547 (e.g., 100 mg/kg/day) or vehicle control orally.[8][10]

-

Monitor tumor growth regularly using a non-invasive imaging modality.

-

Record the survival of the mice in each group.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Conclusion

GSK547 is a potent and selective RIPK1 inhibitor with demonstrated anti-tumor activity in preclinical models of pancreatic cancer. Its discovery highlights the utility of scaffold-based drug design and optimization in identifying novel therapeutic agents. The data and protocols presented in this whitepaper provide a valuable resource for the scientific community to further investigate the therapeutic potential of GSK547 and other RIPK1 inhibitors in oncology and inflammatory diseases. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinically relevant orthotopic pancreatic cancer models for adoptive T cell transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]

- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

(Rac)-GSK547: A Technical Guide to a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-GSK547, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the complex signaling pathways it modulates.

Introduction to this compound and its Target, RIPK1

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, playing pivotal roles in inflammation, apoptosis (programmed cell death), and necroptosis (a form of regulated necrosis).[1] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases.

This compound is the racemic mixture of GSK547, a highly selective and potent inhibitor of RIPK1.[2][3] GSK547 has demonstrated significant potential in preclinical studies by modulating macrophage-mediated adaptive immune tolerance in pancreatic cancer.[4][5] Its ability to specifically target RIPK1 makes it a valuable tool for studying the physiological and pathological roles of this kinase, and a promising candidate for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GSK547, the active enantiomer of this compound.

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 31 nM | Biochemical Assay | Inhibition of RIPK1 kinase activity.[6] |

| IC50 | 32 nM | L929 cells | Inhibition of TNFα and zVAD-fmk induced necroptosis.[4][7] |

Table 1: In Vitro Potency of GSK547

| Animal Model | Dosing | Key Findings | Reference |

| Orthotopic Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model | 100 mg/kg/day (in chow) | Increased survival, reduced tumor volume, and fewer liver metastases.[6] | |

| Npc1 -/- Mouse Model | 833 mg/kg (in chow) | Significantly increased mean survival.[8] |

Table 2: In Vivo Efficacy of GSK547

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay for RIPK1 Inhibition (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of this compound against RIPK1 by measuring the production of ADP, a product of the kinase reaction.[9]

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing RIPK1 enzyme, MBP substrate, and ATP in the kinase assay buffer. The final concentrations should be optimized based on the enzyme activity.

-

Inhibitor Addition: Add serial dilutions of this compound in DMSO to the wells of a 384-well plate. Include a DMSO-only control.

-

Initiate Kinase Reaction: Add the kinase reaction mix to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

L929 Cell Necroptosis Assay

This cell-based assay is used to determine the potency of this compound in inhibiting necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor, zVAD-fmk.[10][11][12]

Materials:

-

L929 murine fibrosarcoma cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

Recombinant murine TNFα

-

zVAD-fmk (pan-caspase inhibitor)

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

Procedure:

-

Cell Seeding: Seed L929 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[10]

-

Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 30 minutes.[11]

-

Induction of Necroptosis: Add a combination of TNFα (e.g., 1-100 ng/mL) and zVAD-fmk (e.g., 20 µM) to the wells.[10][11] Include appropriate controls (untreated, TNFα alone, zVAD-fmk alone).

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[11]

-

Cell Viability Measurement: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the untreated control and calculate the IC50 value from the dose-response curve.

Western Blot Analysis of STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 (p-STAT1) in bone marrow-derived macrophages (BMDMs) treated with this compound to assess its effect on inflammatory signaling pathways.[13][14]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-STAT1 (Tyr701), anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat BMDMs with this compound at the desired concentration and for the appropriate duration.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT1 to normalize for protein loading.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the RIPK1 signaling pathway and a representative experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | RIP kinase | | Invivochem [invivochem.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Affected by (Rac)-GSK547

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-GSK547 is the racemic mixture of GSK547, a potent and highly selective inhibitor of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1). While the nomenclature might suggest a direct interaction with the Rac family of small GTPases, current research indicates that the primary molecular target of GSK547 is RIPK1. This kinase is a critical regulator of cellular pathways governing necroptosis, apoptosis, and inflammation. Understanding the intricate signaling networks modulated by GSK547 is paramount for its therapeutic application, particularly in oncology and inflammatory diseases.

This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, with a focus on its primary target, RIPK1. It also explores the potential for indirect effects on Rac GTPase signaling pathways, presenting a complete picture for researchers in the field. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Primary Target and Mechanism of Action of GSK547

GSK547 is a RIPK1 inhibitor that has been shown to suppress macrophage-mediated adaptive immune tolerance in pancreatic cancer.[1] The molecule binds to an allosteric pocket of RIPK1, distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation. This inhibition prevents the autophosphorylation of RIPK1, a crucial step for its activation and the subsequent initiation of downstream signaling cascades.

Cellular Pathways Primarily Affected by GSK547

The inhibition of RIPK1 by GSK547 has profound effects on three major cellular pathways: necroptosis, apoptosis, and inflammation.

Necroptosis Pathway

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is critically dependent on the kinase activity of RIPK1 and RIPK3. Under certain conditions, such as treatment with TNFα in the presence of a caspase inhibitor, RIPK1 is activated and recruits RIPK3 to form a signaling complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), which then translocates to the plasma membrane, causing membrane disruption and cell death.

GSK547, by inhibiting the kinase activity of RIPK1, prevents the formation of the active necrosome, thereby blocking the necroptotic cell death cascade.

Apoptosis Pathway

RIPK1 also plays a scaffold role in the formation of apoptotic signaling complexes. In response to stimuli like TNFα, RIPK1 can be part of a complex that includes FADD (Fas-Associated Death Domain) and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation and the initiation of the apoptotic cascade. The kinase activity of RIPK1 can influence the decision between apoptosis and necroptosis. GSK547's inhibition of RIPK1 kinase activity can shift the cellular fate, though the context-dependent nature of this regulation is an area of active research.

Inflammatory Signaling

RIPK1 is a key mediator in inflammatory signaling pathways, particularly downstream of TNF receptor 1 (TNFR1) and Toll-like receptors (TLRs). Upon stimulation, RIPK1 is recruited to the receptor complex and undergoes ubiquitination, which serves as a scaffold for the recruitment of other signaling molecules, leading to the activation of NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines and chemokines. While the scaffolding function of RIPK1 is independent of its kinase activity, the kinase activity can modulate the inflammatory response. By inhibiting RIPK1 kinase activity, GSK547 can attenuate inflammatory signaling in certain pathological contexts.[2][3][4]

Potential Crosstalk with Rac GTPase Pathways

While direct inhibition of Rac GTPase by GSK547 has not been reported, there are several points of potential crosstalk between RIPK1 signaling and Rac-mediated pathways. Rac GTPases are master regulators of the actin cytoskeleton, cell migration, and the production of reactive oxygen species (ROS).

Inflammation and Cell Migration

Both RIPK1-mediated inflammation and Rac-driven cell migration are integral to immune responses and cancer metastasis. Inflammatory cytokines produced via RIPK1 signaling can act as chemoattractants, stimulating directional cell migration, a process controlled by Rac-dependent actin remodeling at the leading edge of the cell. Therefore, by modulating the inflammatory microenvironment, GSK547 could indirectly influence Rac-dependent cell migration.

Necroptosis and RhoA/ROCK Signaling

Recent studies have shown a link between necroptosis and the RhoA/ROCK pathway.[5] RhoA and Rac are often mutually inhibitory, and their balance is crucial for cytoskeletal dynamics. It is plausible that the induction of necroptosis, which is inhibited by GSK547, could lead to changes in the cellular environment that modulate the activity of Rho family GTPases, including Rac.

Reactive Oxygen Species (ROS) Production

RIPK1-mediated signaling can lead to the production of ROS.[6] Rac2 is a key component of the NADPH oxidase complex, which is a major source of cellular ROS. This suggests a potential feedback loop where RIPK1 activity could influence Rac-dependent ROS production, which in turn can have diverse effects on cellular signaling.

Quantitative Data Presentation

The following table summarizes the reported quantitative data for GSK547.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 32 nM | L929 cells treated with recombinant TNFα and zVAD for 24 hours. | [1] |

| In Vivo Efficacy | 100 mg/kg/day | Fed via food-based dosing for 15-50 days in a mouse model of pancreatic ductal adenocarcinoma. Resulted in reduced tumor burden and extended survival. | [1] |

| In Vitro IC50 | < 0.2 nM | Human I2.1 cells (necroptosis assay). | [7] |

| In Vitro IC50 | < 5 nM | Murine Hepa1-6 cells (necroptosis assay). | [7] |

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the RIPK1 enzyme to the wells.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.[8]

Rac1 Activation Assay (Pull-Down)

This assay selectively isolates the active, GTP-bound form of Rac1.

Materials:

-

Cells of interest

-

Ice-cold PBS

-

1X Assay/Lysis Buffer

-

Cell scraper

-

Microcentrifuge tubes

-

PAK1 PBD Agarose beads

-

2X reducing SDS-PAGE sample buffer

-

Anti-Rac1 specific monoclonal antibody

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to 80-90% confluence and apply desired treatments.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells with ice-cold 1X Assay/Lysis Buffer on ice for 10-20 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Thoroughly resuspend the PAK PBD Agarose bead slurry.

-

Add 40 µL of the bead slurry to each lysate sample.

-

Incubate at 4°C for 1 hour with gentle agitation.

-

Pellet the beads by centrifugation for 10 seconds at 14,000 x g.

-

Aspirate the supernatant and wash the beads three times with 1X Assay Buffer.

-

After the final wash, resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.

-

Boil each sample for 5 minutes.

-

Centrifuge for 10 seconds at 14,000 x g.

-

Analyze the supernatant by Western blot using an anti-Rac1 antibody.[9]

Immunofluorescence Staining of F-actin

This protocol allows for the visualization of the actin cytoskeleton.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% formaldehyde in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated phalloidin

-

Mounting medium with DAPI

Procedure:

-

Wash cells twice with pre-warmed PBS.

-

Fix cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash cells three times with PBS.

-

Incubate with fluorescently-conjugated phalloidin (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Mount coverslips onto microscope slides using mounting medium with DAPI.

Conclusion

This compound is a specific and potent inhibitor of RIPK1 kinase activity. Its primary effects are the modulation of crucial cellular pathways including necroptosis, apoptosis, and inflammation. While a direct link to Rac GTPase signaling is not established, the intricate interplay between cell death, inflammation, and cytoskeletal dynamics suggests the potential for indirect regulation. This technical guide provides a foundational understanding of the cellular impact of this compound, offering valuable insights and methodologies for researchers and drug development professionals exploring its therapeutic potential. Further investigation into the potential crosstalk between RIPK1 and Rac pathways may unveil novel mechanisms and therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis and RhoA/ROCK pathways: molecular targets of Nesfatin-1 in cardioprotection against myocardial ischemia/reperfusion injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. F-Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. emulatebio.com [emulatebio.com]

- 12. Phalloidin staining protocol | Abcam [abcam.com]

The (Rac)-GSK547 Technical Guide: A Deep Dive into Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of (Rac)-GSK547, a potent and selective RIPK1 inhibitor, as a tool for studying and manipulating macrophage polarization. This document provides a comprehensive overview of the compound, its mechanism of action in macrophages, detailed experimental protocols, and the key signaling pathways involved.

Introduction to this compound and Macrophage Polarization

This compound, hereafter referred to as GSK547, is a small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node that regulates inflammation and cell death. In the context of the tumor microenvironment, particularly in pancreatic ductal adenocarcinoma (PDA), tumor-associated macrophages (TAMs) express high levels of RIPK1.[1] GSK547 has emerged as a valuable chemical probe to investigate the role of RIPK1 in macrophage biology.

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory and play a role in host defense, while M2 macrophages are anti-inflammatory and are involved in tissue repair and immune suppression. Within tumors, TAMs often adopt an M2-like phenotype, which promotes tumor growth and metastasis.

GSK547 has been shown to induce an "immunogenic reprogramming" of macrophages, shifting them from a tumor-promoting M2-like state towards a tumor-suppressive M1-like phenotype.[1] This guide will delve into the practical aspects of utilizing GSK547 to study and induce this phenotypic switch.

Quantitative Data Summary

The following tables summarize the key quantitative data related to GSK547.

Table 1: In Vitro Activity of GSK547

| Parameter | Value | Cell Line/System | Reference |

| IC50 for RIPK1 | 32 nM | L929 cells (TNFα/zVAD induced necroptosis) | [1] |

| In Vitro Concentration for M1 Polarization | Not explicitly stated, but experiments were conducted with treatment for 18 hours. | Bone Marrow-Derived Macrophages (BMDMs) |

Table 2: In Vivo Pharmacokinetics and Dosing of GSK547 in Mice

| Parameter | Value | Dosing Regimen | Reference |

| Oral Bioavailability | 400-fold improvement over GSK'963 | N/A | |

| In Vivo Dosing | 100 mg/kg/day | Food-based dosing | [1] |

| Plasma Concentration at 10 mg/kg/day | 10 ng/mL (trough) to 100 ng/mL (peak) | Food-based dosing | |

| RIPK1 Inhibition at 1.0 mg/kg and 10 mg/kg (oral) | 99% | Acute oral gavage |

Core Signaling Pathways

GSK547-induced M1 macrophage polarization is orchestrated through the modulation of several key signaling pathways.

STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a cornerstone of M1 macrophage polarization. GSK547 treatment upregulates STAT1 signaling in BMDMs. The immunogenic reprogramming of macrophages by GSK547 is dependent on STAT1, as inhibition of STAT1 prevents M1-like differentiation.

ERK5/MAP Kinase and PPAR Signaling Pathways

Transcriptomic analysis of GSK547-treated BMDMs reveals the upregulation of the ERK5/MAP kinase and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. These pathways contribute to the complex reprogramming of macrophage gene expression, leading to an M1-like phenotype. The effects of GSK547 on macrophage polarization are dependent on both RSK (a downstream effector of ERK5) and PPARγ.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of GSK547 on macrophage polarization.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

-

6-8 week old mice

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Syringes and needles (21G, 25G)

-

70 µm cell strainer

-

ACK lysis buffer (for red blood cell lysis)

-

Petri dishes and cell culture plates

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias.

-

Remove muscle and connective tissue from the bones.

-

Cut the ends of the bones and flush the bone marrow with a 25G needle and syringe containing cold PBS with 2% FBS into a petri dish.

-

Create a single-cell suspension by gently pipetting the marrow up and down.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 mL of complete RPMI-1640 medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL of M-CSF.

-

Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into BMDMs. Add fresh complete RPMI-1640 with M-CSF on day 3.

In Vitro Macrophage Polarization with GSK547

This protocol outlines the treatment of differentiated BMDMs with GSK547 to induce M1 polarization.

Materials:

-

Differentiated BMDMs (from protocol 4.1)

-

GSK547 (dissolved in DMSO)

-

Complete RPMI-1640 medium

-

Vehicle control (DMSO)

Procedure:

-

On day 7 of differentiation, harvest the BMDMs by gentle scraping or using a cell lifter.

-

Count the cells and seed them into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for functional assays) at a suitable density.

-

Allow the cells to adhere for at least 2 hours.

-

Prepare working solutions of GSK547 in complete RPMI-1640 medium. A typical starting concentration for in vitro studies can be extrapolated from its IC50 (e.g., 100 nM - 1 µM). A vehicle control (DMSO at the same final concentration) must be included.

-

Remove the medium from the adhered macrophages and replace it with the medium containing GSK547 or the vehicle control.

-

Incubate the cells for 18 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the cells are ready for downstream analysis (e.g., flow cytometry, qPCR, Western blotting).

Analysis of Macrophage Polarization by Flow Cytometry

This protocol describes how to analyze the expression of M1 and M2 surface markers on GSK547-treated BMDMs.

Materials:

-

GSK547-treated and control BMDMs

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-mouse CD16/CD32)

-

Fluorochrome-conjugated antibodies against murine:

-

F4/80 (pan-macrophage marker)

-

CD11b (myeloid marker)

-

MHC Class II (I-A/I-E) (M1 marker)

-

CD86 (M1 marker)

-

CD206 (Mannose Receptor, M2 marker)

-

-

Fixation/Permeabilization solution (if staining for intracellular markers)

-

Flow cytometer

Procedure:

-

Harvest the treated BMDMs by gentle scraping.

-

Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cells in FACS buffer and count them.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Without washing, add the cocktail of fluorochrome-conjugated antibodies to the cells.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis on a flow cytometer.

-

Gate on the F4/80+ and CD11b+ population to identify macrophages.

-

Within the macrophage gate, analyze the expression of M1 markers (MHC Class II, CD86) and M2 marker (CD206).

Analysis of Macrophage Polarization by Quantitative PCR (qPCR)

This protocol details the analysis of M1 and M2 marker gene expression in GSK547-treated BMDMs.

Materials:

-

GSK547-treated and control BMDMs

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for murine M1 and M2 markers (see Table 3)

-

qPCR instrument

Table 3: Validated qPCR Primer Sequences for Murine Macrophage Markers

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Phenotype |

| Nos2 (iNOS) | GGCAGCCTGTGAGACCTTTG | GCATTGGAAGENTGAGGACTCC | M1 |

| Tnf | CCTGTAGCCCACGTCGTAG | GGGAGTGAATAGGCAAATCG | M1 |

| Il6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC | M1 |

| Il1b | GCAACTGTTCCTGAACTCAACT | ATCTTTTGGGGTCCGTCAACT | M1 |

| Arg1 | CTCCAAGCCAAAGTCCTTAGAG | AGGAGCTGTCATTAGGGACATC | M2 |

| Mrc1 (CD206) | CTCTGTTCAGCTATTGGACGC | CGGAATTTCTGGGATTCAGCTTC | M2 |

| Il10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG | M2 |

| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG | M2 |

| Actb (β-actin) | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | Housekeeping |

Procedure:

-

Harvest the treated BMDMs and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions using SYBR Green master mix, cDNA, and forward and reverse primers for the genes of interest and a housekeeping gene (e.g., Actb).

-

Run the qPCR reactions on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between GSK547-treated and control samples.

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for studying the effect of GSK547 on macrophage polarization.

Conclusion

GSK547 is a powerful tool for investigating the role of RIPK1 in macrophage biology. Its ability to drive macrophage polarization towards an M1-like phenotype provides a valuable mechanism for studying the therapeutic potential of targeting TAMs in diseases such as cancer. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding and harnessing the immunomodulatory properties of GSK547.

References

Kinase Selectivity Profile of GSK547: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK547 is a potent and highly selective, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] As a key regulator of cellular necrosis (necroptosis) and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer.[1][2] GSK547 functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 protein rather than the highly conserved ATP-binding site.[3][4] This binding mode is a key determinant of its remarkable kinase selectivity.[3]

This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK547, detailing its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile

While a comprehensive public kinome scan of GSK547 is not available, extensive profiling of a closely related benzazepinone RIPK1 inhibitor from the same chemical series, designated as compound 6 , demonstrates the hallmark selectivity of this class of molecules.[3] Given that GSK547 was developed as a highly selective in vivo tool compound, it is anticipated to have a similarly clean profile.[3]

Table 1: Selectivity of a Benzazepinone RIPK1 Inhibitor (Compound 6) Representative of GSK547's Profile [3]

| Assay Type | Kinase Panel Size | Inhibitor Concentration | Result |

| P33 Radiolabeled Assay | 359 Kinases | 10 µM | No inhibition of any kinase other than RIPK1 |

| KINOMEscan | 456 Kinases | 10 µM | No inhibition of any kinase other than RIPK1 |

This data indicates an exceptional selectivity window of over 1500-fold for RIPK1.

Table 2: Potency of GSK547 in Cellular Assays

| Cell Line | Assay | IC50 | Description |

| L929 (mouse fibrosarcoma) | TNFα/zVAD-fmk-induced necroptosis | 32 nM[1] | Inhibition of programmed cell death mediated by RIPK1. |

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for RIPK1 Activity

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

GSK547 or other test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay plates (e.g., 384-well)

-

Luminometer

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing RIPK1 enzyme, MBP substrate, and ATP in a kinase assay buffer.

-

Add serial dilutions of GSK547 to the wells of the assay plate.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to RIPK1 activity.

-

Calculate the percent inhibition at each GSK547 concentration and determine the IC50 value from the dose-response curve.

-

Cellular Assay: TNFα/zVAD-fmk-Induced Necroptosis in L929 Cells

This assay measures the ability of an inhibitor to protect cells from necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.

Materials:

-

L929 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant murine TNFα

-

zVAD-fmk (a pan-caspase inhibitor)

-

GSK547

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Protocol:

-

Cell Seeding:

-

Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with serial dilutions of GSK547 for 30 minutes.

-

-

Induction of Necroptosis:

-

Induce necroptosis by adding a combination of TNFα (e.g., 1-10 ng/mL) and zVAD-fmk (e.g., 20-50 µM) to the wells.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

-

Cell Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell death inhibition at each GSK547 concentration and determine the IC50 value.

-